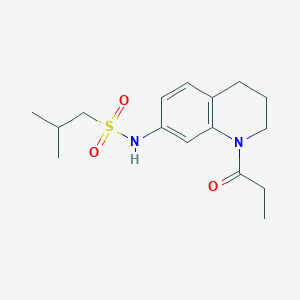

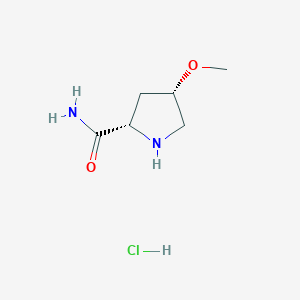

2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as PTMQ and is known for its ability to interact with certain receptors in the body, leading to various biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The synthesis of novel N-sulfonate derivatives, including quinolyl functional groups, has been explored for their potential biological activities. These sulfonates are designed to enhance water solubility and confer anionic character to molecules. A study demonstrated the antimicrobial and antifungal activities of these synthesized compounds, revealing that some derivatives exhibited high activity against Gram-positive and Gram-negative bacteria, as well as fungi. This research highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalytic Applications

Research into novel nanosized N-sulfonic acids has led to the development of efficient catalysts for the synthesis of polyhydroquinoline derivatives through one-pot condensation reactions. These catalysts facilitate reactions under solvent-free conditions, offering an environmentally friendly alternative to traditional synthesis methods. This approach not only provides high yields but also demonstrates the catalyst's reusability without significant loss of activity, underscoring the importance of sulfonamide derivatives in green chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).

Chelating Properties

Sulfonamidoquinolines have been synthesized and evaluated for their chelating properties with divalent metals, such as Cu2+, Co2+, Ni2+, and Zn2+. These studies reveal that sulfonamide derivatives can form stable complexes with metals, following the Irving-Williams order of stability. This research provides insights into the structural characteristics of sulfonamides as chelating agents, with implications for their use in various industrial and environmental applications (Nakamura et al., 1984).

Extraction Reagents

The application of sulfonamidoquinoline derivatives as extraction reagents in ionic liquid systems has been explored. These compounds have shown superior extractability for divalent metal cations in comparison to traditional chloroform systems. This advancement in extraction technology highlights the potential of sulfonamide derivatives in enhancing the efficiency and selectivity of metal extraction processes (Ajioka, Oshima, & Hirayama, 2008).

Propiedades

IUPAC Name |

2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-4-16(19)18-9-5-6-13-7-8-14(10-15(13)18)17-22(20,21)11-12(2)3/h7-8,10,12,17H,4-6,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVDHEFVJUDWBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2611818.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-yl]amino}acetamide](/img/structure/B2611819.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)

![Benzene, [(1E)-4-bromo-1-butenyl]-](/img/structure/B2611824.png)

![3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2611825.png)

![N-(2-chlorobenzyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2611833.png)

![tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2611836.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B2611839.png)